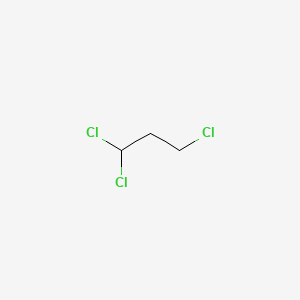1,1,3-Trichloropropane
CAS No.: 20395-25-9
Cat. No.: VC3899192
Molecular Formula: C3H5Cl3
Molecular Weight: 147.43 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20395-25-9 |
|---|---|
| Molecular Formula | C3H5Cl3 |
| Molecular Weight | 147.43 g/mol |
| IUPAC Name | 1,1,3-trichloropropane |
| Standard InChI | InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 |
| Standard InChI Key | URWHLZCXYCQNSY-UHFFFAOYSA-N |
| SMILES | C(CCl)C(Cl)Cl |
| Canonical SMILES | C(CCl)C(Cl)Cl |
| Boiling Point | 145.5 °C |
| Melting Point | -59.0 °C |
Introduction
Chemical Identity and Structural Characteristics
1,1,3-Trichloropropane (CAS Registry Number: 20395-25-9) is a chlorinated hydrocarbon with the molecular formula and a molar mass of 147.431 g/mol . Its IUPAC Standard InChIKey is URWHLZCXYCQNSY-UHFFFAOYSA-N, and its structure features chlorine atoms bonded to the first and third carbon atoms of a propane chain, distinguishing it from its structural isomer 1,2,3-trichloropropane .
Physicochemical Properties
The following table summarizes available data for 1,1,3-trichloropropane derived from the NIST WebBook :
| Property | Value |
|---|---|
| Molecular formula | |
| Molar mass | 147.431 g/mol |
| CAS Registry Number | 20395-25-9 |
| InChIKey | URWHLZCXYCQNSY-UHFFFAOYSA-N |
Data on solubility, vapor pressure, and reactivity remain unreported in authoritative sources, highlighting critical research gaps.
Environmental Behavior and Regulation
The environmental fate of 1,1,3-trichloropropane is unstudied in the provided literature. Its isomer 1,2,3-trichloropropane persists in groundwater due to high mobility and resistance to biodegradation . California regulates 1,2,3-trichloropropane as a carcinogen under Proposition 65, with a public health goal of 0.0007 ppb . No analogous guidelines exist for 1,1,3-trichloropropane.
Research Gaps and Future Directions
The scarcity of data on 1,1,3-trichloropropane underscores the need for:
-
Synthesis and Characterization Studies: Determine boiling points, solubility, and stability.
-
Toxicological Assessments: Evaluate carcinogenicity, organ toxicity, and endocrine effects.
-
Environmental Monitoring: Investigate groundwater persistence and bioaccumulation potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume